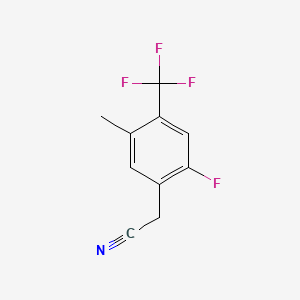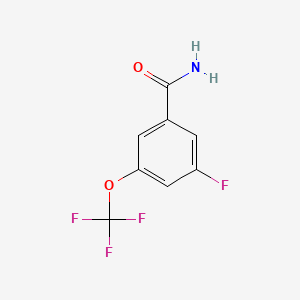
2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene
Descripción general
Descripción
“2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene” is a complex organic compound. It contains a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with a bromomethyl, nitro, and trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the bromomethyl, nitro, and trifluoromethyl groups attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process used.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Generally, benzene rings can undergo electrophilic aromatic substitution reactions . The presence of the bromomethyl, nitro, and trifluoromethyl groups could influence the reactivity of the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, and it would have a certain solubility in different solvents .
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
One significant application of 2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene is in the synthesis of complex molecules. For instance, studies have demonstrated its utility in the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen, leading to the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012). Similarly, its derivative was used in a one-pot synthesis and asymmetric oxidation process to prepare enantiomerically enriched sulfoxides (Rodygin et al., 2011).
Analytical Applications
In analytical chemistry, derivatives of this compound have been explored for the determination of trace metals. Hurtado et al. synthesized new ligands from the reaction of 2-bromo-1,3-bis(bromomethyl)benzene with triazoles, which were then evaluated for ultra-trace concentrations of nickel by adsorptive stripping voltammetry, demonstrating a method with a detection limit of 0.2 μg L−1 for Ni(II) (Hurtado et al., 2013).
Material Science
In the field of material science, the structural characterization of molecules related to this compound provides insights into their potential applications. For example, X-ray structure determinations of bromo- and bromomethyl-substituted benzenes have revealed intricate details about intermolecular interactions, which are crucial for designing new materials (Jones et al., 2012).
Electrochemistry
Electrochemical studies have also highlighted the versatility of this compound and its derivatives. The electro-synthetic reaction of 1,4-hydroquinone with 1,2-bis(bromomethyl)benzene in water/ethanol solution showcased a paired green electro-synthesis, producing high yields and selectivity with low waste, indicating its potential in green chemistry applications (Habibi et al., 2014).
Organometallic Chemistry
Furthermore, the preparation and use of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis have been documented, showcasing its role in the synthesis of various organometallic compounds through reactions with phenylmagnesium, phenyllithium, and phenylcopper intermediates, underlining the compound's importance in synthetic chemistry (Porwisiak & Schlosser, 1996).
Mecanismo De Acción
Target of Action
It’s known that bromomethyl compounds often target carbon atoms in organic molecules, particularly in positions that can be resonance stabilized .
Mode of Action
2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene likely interacts with its targets through a free radical mechanism. In such reactions, the bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This interaction can lead to the formation of new bonds and the modification of the target molecule .
Biochemical Pathways
Bromomethyl compounds are often used in suzuki–miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming reactions . This suggests that this compound may play a role in modifying carbon-based structures within biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be metabolically robust, demonstrating a high percentage of remnant after 30 minutes in the presence of liver microsomes . This suggests that this compound may have good bioavailability.
Result of Action
The compound’s potential role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at low temperatures to maintain its stability . Furthermore, the rate of reaction can be influenced by the presence of other chemical species and the pH of the environment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, which can be beneficial in drug design . This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and detoxification pathways. For instance, it can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular macromolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can modulate the expression of genes involved in these pathways, leading to altered cellular responses. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reactive intermediates via interactions with cytochrome P450 enzymes. These intermediates can bind to cellular macromolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to undergo nucleophilic substitution and free radical reactions further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade into various byproducts, some of which may retain biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative damage, inflammation, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification and oxidative stress. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferases, which play key roles in its metabolism. These interactions can lead to the formation of reactive intermediates and metabolites that can further influence cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its lipophilic nature allows it to accumulate in lipid-rich compartments, potentially affecting its localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in these compartments can impact its activity and function, contributing to its overall biochemical effects .
Propiedades
IUPAC Name |
2-(bromomethyl)-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-3-6(13(14)15)1-2-7(5)8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHBWUIBCMWLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227587-81-6 | |
| Record name | 2-(bromomethyl)-4-nitro-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

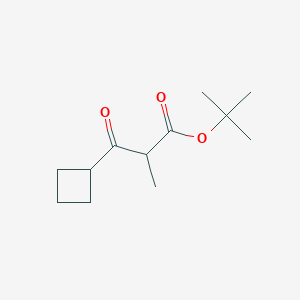

![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)

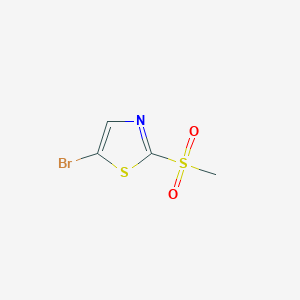
![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
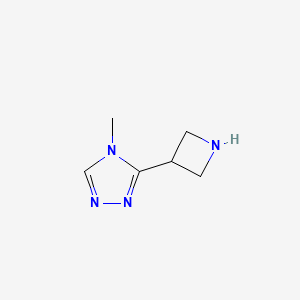
![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)
